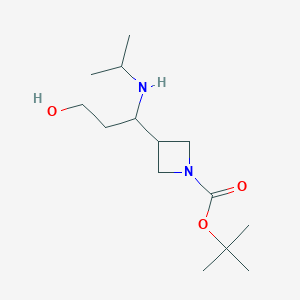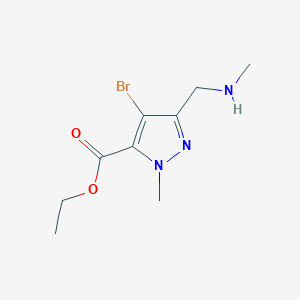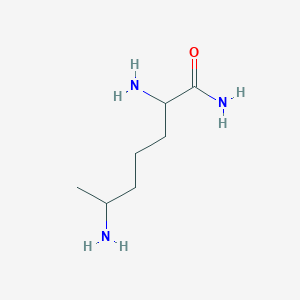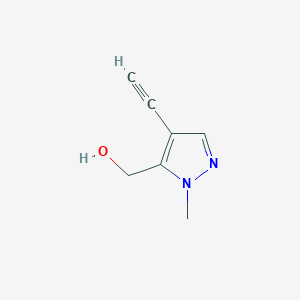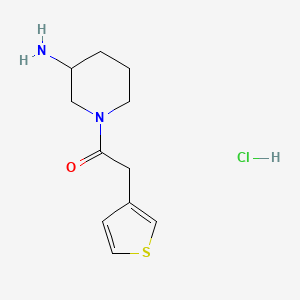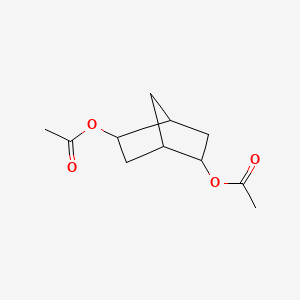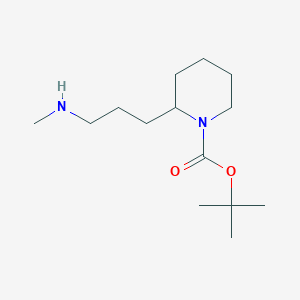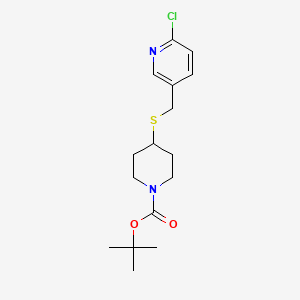
2,5-Dichlorobenzylzincchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorobenzylzincchloride is an organozinc compound that features a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, bonded to a zinc chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction proceeds as follows:
2,5-Dichlorobenzyl chloride+Zn→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety.
Aplicaciones Científicas De Investigación
2,5-Dichlorobenzylzincchloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which 2,5-Dichlorobenzylzincchloride exerts its effects involves the transfer of the benzyl group to a substrate. The zinc moiety facilitates this transfer by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorobenzyl chloride: Similar in structure but lacks the zinc moiety.
2,4-Dichlorobenzylzincchloride: Similar but with chlorine atoms at different positions.
Benzylzincchloride: Lacks the chlorine substituents.
Uniqueness
2,5-Dichlorobenzylzincchloride is unique due to the presence of both chlorine substituents and the zinc moiety, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C7H5Cl3Zn |
|---|---|
Peso molecular |
260.8 g/mol |
Nombre IUPAC |
zinc;1,4-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
BNFZVLPSADKKHR-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



